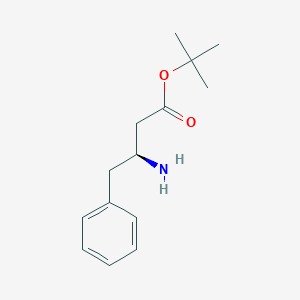

tert-butyl (3S)-3-amino-4-phenylbutanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (3S)-3-amino-4-phenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-14(2,3)17-13(16)10-12(15)9-11-7-5-4-6-8-11/h4-8,12H,9-10,15H2,1-3H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIJHIHDFXCNFAA-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(CC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@H](CC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120686-17-1 | |

| Record name | 1,1-Dimethylethyl (βS)-β-aminobenzenebutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120686-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-butyl (3S)-3-amino-4-phenylbutanoate: A Key Chiral Building Block in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl (3S)-3-amino-4-phenylbutanoate is a chiral β-amino ester of significant interest in the pharmaceutical industry. Its unique structural features, combining a bulky tert-butyl ester protecting group with a stereochemically defined β-amino acid backbone, make it a valuable intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and applications of this versatile building block, offering insights for its effective utilization in drug discovery and development.

Introduction: The Significance of Chiral β-Amino Esters

Chiral β-amino acids and their derivatives are crucial components in a wide array of biologically active molecules, including natural products, peptides, and pharmaceuticals.[1] The stereochemistry of these building blocks is often critical for their biological function, influencing their binding affinity to target receptors and enzymes.[2] this compound, with its defined (S)-configuration, serves as a key precursor for introducing the β-amino-4-phenylbutanoate moiety into drug candidates, a structural motif present in several therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₂₁NO₂ | [3][4] |

| Molar Mass | 235.32 g/mol | [4][5] |

| Appearance | White to slightly yellow low melting solid | [4][6] |

| Melting Point | 30-31 °C | [5] |

| Storage Condition | 2-8°C | [4] |

| CAS Number | 120686-17-1 | [3][6] |

Solubility: While quantitative solubility data is not extensively published, it is sparingly soluble in chloroform, DMSO, and methanol.[7] Its nonpolar tert-butyl and phenyl groups suggest better solubility in a range of organic solvents such as ethyl acetate, dichloromethane, and diethyl ether.

Synthesis and Purification

The synthesis of this compound typically starts from the corresponding β-amino acid, (3S)-3-amino-4-phenylbutanoic acid. The key transformation is the esterification of the carboxylic acid with a tert-butyl group.

Figure 1: General synthetic scheme for the preparation of this compound.

Detailed Experimental Protocol: Acid-Catalyzed Esterification

This protocol is a representative procedure based on established methods for the tert-butylation of carboxylic acids.

Materials:

-

(3S)-3-amino-4-phenylbutanoic acid

-

tert-Butanol (excess)

-

Concentrated Sulfuric Acid (catalytic amount)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Suspend (3S)-3-amino-4-phenylbutanoic acid (1 equivalent) in dichloromethane.

-

Add a large excess of tert-butanol (e.g., 10 equivalents).

-

Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution until effervescence ceases.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Analytical Characterization

Comprehensive analytical data is crucial for confirming the identity and purity of this compound.

Spectroscopic Data

While a complete set of publicly available spectra for this specific compound is limited, the expected spectral characteristics can be predicted based on its structure.

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Phenyl group protons: Multiplet in the range of δ 7.20-7.40 ppm.

-

CH-NH₂ proton: Multiplet around δ 3.5-3.8 ppm.

-

CH₂-Ph protons: Two diastereotopic protons appearing as a multiplet or two distinct signals around δ 2.8-3.0 ppm.

-

CH₂-COO protons: Two diastereotopic protons appearing as a multiplet or two distinct signals around δ 2.4-2.6 ppm.

-

tert-Butyl protons: A sharp singlet at approximately δ 1.45 ppm, integrating to 9 protons.

-

NH₂ protons: A broad singlet which may be exchangeable with D₂O.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl carbon (C=O): Expected in the range of δ 170-175 ppm.

-

Phenyl carbons: Multiple signals in the aromatic region (δ 125-140 ppm).

-

Quaternary carbon of tert-butyl group: Expected around δ 80-82 ppm.

-

CH-NH₂ carbon: Expected around δ 50-55 ppm.

-

CH₂-Ph carbon: Expected around δ 40-45 ppm.

-

CH₂-COO carbon: Expected around δ 35-40 ppm.

-

Methyl carbons of tert-butyl group: A single peak around δ 28 ppm.

FT-IR (Fourier-Transform Infrared Spectroscopy): A supplier's specification confirms that the infrared spectrum conforms to the structure.[6][8][9][10] Key expected vibrational frequencies include:

-

N-H stretching (amine): A broad absorption in the region of 3300-3400 cm⁻¹.

-

C-H stretching (aromatic and aliphatic): Peaks around 2850-3100 cm⁻¹.

-

C=O stretching (ester): A strong absorption band around 1730 cm⁻¹.

-

C-N stretching: In the fingerprint region.

-

C-O stretching (ester): In the fingerprint region.

Mass Spectrometry (MS): The expected molecular ion peak [M]⁺ in the mass spectrum would be at m/z 235.32. Common fragmentation patterns for tert-butyl esters include the loss of the tert-butyl group (C₄H₉, 57 amu) or isobutylene (C₄H₈, 56 amu).

Reactivity and Stability

The reactivity of this compound is primarily governed by the amino group and the tert-butyl ester functionality.

-

Amino Group Reactivity: The primary amine is nucleophilic and can participate in a variety of reactions, including acylation, alkylation, and condensation with carbonyl compounds to form imines.

-

tert-Butyl Ester Stability: The tert-butyl ester is a robust protecting group, stable to a wide range of nucleophilic and basic conditions. This stability is crucial in multi-step syntheses where other functional groups need to be manipulated without affecting the carboxylic acid moiety.

-

Deprotection: The tert-butyl ester is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in an organic solvent. This orthogonality to many other protecting groups is a key advantage in complex synthetic strategies.

Applications in Drug Development

The primary application of this compound is as a chiral building block in the synthesis of pharmaceuticals. Its stereodefined structure is incorporated into the final API to ensure the desired pharmacological activity.

Intermediate in the Synthesis of HIV Protease Inhibitors

Chiral β-amino acid derivatives are key components in the structure of many HIV protease inhibitors.[11][12][13] These inhibitors are designed to mimic the transition state of the viral protease's natural substrate, thereby blocking its activity and inhibiting viral replication. The (3S)-3-amino-4-phenylbutanoate moiety can be found in the backbone of several potent HIV protease inhibitors.

Figure 2: Conceptual workflow illustrating the use of this compound in the synthesis of HIV protease inhibitors.

While specific, publicly available synthetic routes for commercial drugs directly starting from this exact ester are proprietary, its structural motif is a well-established pharmacophore in this therapeutic class.

Safety and Handling

According to the Safety Data Sheet (SDS), this compound is a corrosive material that causes severe skin burns and eye damage.[2]

Precautionary Measures:

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[2] Recommended storage temperature is 2-8°C.[4]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes and seek immediate medical attention. In case of skin contact, wash off immediately with plenty of water. If inhaled, move the person to fresh air. If swallowed, rinse mouth with water and do NOT induce vomiting; seek immediate medical attention.[2]

Conclusion

This compound is a valuable and versatile chiral building block for the synthesis of complex pharmaceutical molecules. Its well-defined stereochemistry, coupled with the robust yet readily cleavable tert-butyl ester protecting group, provides synthetic chemists with a powerful tool for the construction of APIs, particularly in the field of antiviral drug discovery. A thorough understanding of its chemical properties, synthetic routes, and handling requirements, as outlined in this guide, is paramount for its successful application in research and development.

References

- (EP1156999B1) Method for the preparation of a chiral-beta-amino ester.

- Chiral Amino Acids: Fueling Innovation in Pharmaceutical Synthesis. (URL not available)

-

The synthesis of novel HIV-protease inhibitors. PubMed. ([Link])

-

Microbial/enzymatic synthesis of chiral drug intermediates. PubMed. ([Link])

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. ([Link])

-

Syntheses of FDA Approved HIV Protease Inhibitors. PMC - PubMed Central. ([Link])

-

Examples of pharmaceutical compounds bearing a chiral β‐amino alcohol... ResearchGate. ([Link])

-

The synthesis of a geminally perfluoro-tert-butylated β-amino acid and its protected forms as potential pharmacokinetic modulator and reporter for peptide-based pharmaceuticals. PMC. ([Link])

-

13C NMR Chemical Shifts. Oregon State University. ([Link])

-

Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC - PubMed Central. ([Link])

-

This compound | C14H21NO2 | CID 1501868. PubChem. ([Link])

-

Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. ResearchGate. ([Link])

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. ([Link])

- A Novel Substrate-Based HIV-1 Protease Inhibitor Drug Resistance Mechanism. (URL not available)

-

Recent Advances in Heterocyclic HIV Protease Inhibitors. PMC - PubMed Central. ([Link])

-

Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. NIH. ([Link])

-

FT-IR spectrum of tert-butyl... ResearchGate. ([Link])

-

Rapid Synthesis of anti‐1,3‐Diamino‐4‐phenylbutan‐2‐ol Building Blocks via a Three‐Component Oxyhomologation and a Two‐Component Reducing System. PMC - NIH. ([Link])

-

Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. MDPI. ([Link])

- (CN113004227A) Synthesis method of (2S,3S) -3- (tert-butyloxycarbonylamino) -1, 2-epoxy-4-phenylbutane.

-

This compound, 97%. Fisher Scientific. ([Link])

-

Figure S20. 13 C-NMR of tert-butyl... ResearchGate. ([Link])

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. ([Link])

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. ([Link])

- Nickel-Catalyzed N-Arylation of Optically Pure Amino Acid Esters with Activated (Hetero)aryl Electrophiles. (URL not available)

-

This compound, 97%. Labware E-shop. ([Link])

- Buy this compound from Chongqing Chemdad. (URL not available)

-

This compound. ChemBK. ([Link])

-

How to Read and Interpret FTIR Spectroscope of Organic Material. ResearchGate. ([Link])

-

How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. ([Link])

-

Convenient Preparation of tert-Butyl Amino Acid Esters from tert-Butanol. ResearchGate. ([Link])

-

FT-IR spectra of 3-amino-1-propanol (a) and tert-butyl-N-(3-hydroxypropyl) carbamate (b). ResearchGate. ([Link])

-

Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes. PubMed. ([Link])

- tert-Butyl (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoate 97%, Thermo Scientific 100 mg. (URL not available)

Sources

- 1. Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Microbial/enzymatic synthesis of chiral drug intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, 97% | Fisher Scientific [fishersci.ca]

- 5. echemi.com [echemi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 344465000 [thermofisher.com]

- 11. The synthesis of novel HIV-protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of (3S)-3-amino-4-phenylbutanoic acid tert-butyl ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S)-3-amino-4-phenylbutanoic acid, also known as L-β-Homophenylalanine, and its derivatives are crucial chiral building blocks in the synthesis of a variety of pharmaceuticals and biologically active molecules. The tert-butyl ester of this compound, in particular, serves as a key intermediate due to the protective nature of the tert-butyl group, which can be selectively removed under acidic conditions. This guide provides a comprehensive overview of the synthetic strategies for obtaining (3S)-3-amino-4-phenylbutanoic acid tert-butyl ester, detailing the underlying principles, experimental protocols, and characterization of the final product.

The stereochemistry at the C3 position is critical for the biological activity of many target molecules, making enantioselective synthesis a key focus of research in this area. This guide will explore various approaches to achieve high enantiopurity, including methods starting from chiral precursors and employing asymmetric catalysis.

Synthetic Strategies

The synthesis of (3S)-3-amino-4-phenylbutanoic acid tert-butyl ester can be approached through several strategic disconnections. The primary challenge lies in the stereoselective introduction of the amino group at the β-position. The main strategies that will be discussed are:

-

Arndt-Eistert Homologation of N-Protected L-Phenylalanine: This classical chain extension method provides a reliable route to the desired β-amino acid scaffold.

-

Asymmetric Mannich Reaction: This powerful C-C bond-forming reaction allows for the direct and enantioselective introduction of an amino group precursor.

-

Enzymatic Kinetic Resolution: Biocatalytic methods offer a green and highly selective approach to resolving racemic mixtures of β-amino acids or their precursors.

This guide will focus on a common and practical approach involving the homologation of N-Boc-L-phenylalanine, followed by esterification.

Experimental Protocols

Part 1: Synthesis of (S)-3-(Boc-amino)-4-phenylbutyric acid

This section details the synthesis of the key intermediate, (S)-3-(Boc-amino)-4-phenylbutyric acid, starting from the readily available amino acid L-phenylalanine.

Step 1.1: N-Boc Protection of L-Phenylalanine

The first step involves the protection of the amino group of L-phenylalanine with a tert-butyloxycarbonyl (Boc) group. This is a standard procedure in peptide synthesis and is crucial for preventing unwanted side reactions in subsequent steps.

-

Reaction Scheme:

-

Detailed Protocol:

-

To a well-stirred solution of L-phenylalanine (16.5 g, 100 mmol) in a mixture of dioxane (100 mL) and water (50 mL), add triethylamine (21 mL, 150 mmol).

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate ((Boc)2O) (24.0 g, 110 mmol) in dioxane (50 mL) dropwise over a period of 1 hour, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Wash the remaining aqueous solution with ethyl acetate (3 x 50 mL) to remove any unreacted (Boc)2O.

-

Acidify the aqueous layer to pH 2-3 with a cold 1 M HCl solution.

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield N-Boc-L-phenylalanine as a white solid.

-

-

Typical Yield: 90-95%

Step 1.2: Arndt-Eistert Homologation

This two-step sequence extends the carbon chain of N-Boc-L-phenylalanine by one methylene group.

-

Reaction Scheme:

-

Detailed Protocol:

-

Acid Chloride Formation: To a solution of N-Boc-L-phenylalanine (26.5 g, 100 mmol) in anhydrous tetrahydrofuran (THF) (200 mL) at 0 °C, add thionyl chloride (11 mL, 150 mmol) dropwise. Stir the reaction mixture at room temperature for 2 hours. Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

-

Diazomethane Reaction (Caution: Diazomethane is toxic and explosive. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions). Dissolve the crude acid chloride in anhydrous diethyl ether (150 mL) and cool to 0 °C. Add a freshly prepared ethereal solution of diazomethane dropwise until a persistent yellow color is observed. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

-

Wolff Rearrangement: To the diazoketone solution at 0 °C, add a suspension of silver oxide (Ag2O) (2.3 g, 10 mmol) in water (50 mL). Stir the reaction mixture vigorously at room temperature for 12 hours.

-

Filter the reaction mixture through a pad of Celite to remove the silver catalyst.

-

Wash the aqueous layer with diethyl ether (2 x 50 mL).

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield (S)-3-(Boc-amino)-4-phenylbutyric acid as a white solid.[1][2][3]

-

-

Typical Yield: 70-80% over two steps.

Part 2: Synthesis of (3S)-3-amino-4-phenylbutanoic acid tert-butyl ester

Step 2.1: Tert-butyl Esterification

The final step is the esterification of the carboxylic acid with tert-butanol.

-

Reaction Scheme:

-

Detailed Protocol:

-

To a solution of (S)-3-(Boc-amino)-4-phenylbutyric acid (27.9 g, 100 mmol) in dichloromethane (DCM) (200 mL), add tert-butanol (14.8 g, 200 mmol) and 4-(dimethylamino)pyridine (DMAP) (1.22 g, 10 mmol).

-

Cool the mixture to 0 °C and add N,N'-dicyclohexylcarbodiimide (DCC) (22.7 g, 110 mmol) portion-wise.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12 hours.

-

Filter off the precipitated dicyclohexylurea (DCU) and wash the filter cake with DCM.

-

Wash the filtrate with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford tert-butyl (S)-3-(Boc-amino)-4-phenylbutanoate as a colorless oil.

-

-

Typical Yield: 80-90%

Step 2.2: Boc Deprotection

The final step is the removal of the Boc protecting group to yield the target compound.

-

Reaction Scheme:

-

Detailed Protocol:

-

Dissolve tert-butyl (S)-3-(Boc-amino)-4-phenylbutanoate (33.5 g, 100 mmol) in dichloromethane (100 mL).

-

Cool the solution to 0 °C and add trifluoroacetic acid (TFA) (30 mL) dropwise.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in diethyl ether and precipitate the product by adding a saturated solution of HCl in diethyl ether.

-

Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to obtain (3S)-3-amino-4-phenylbutanoic acid tert-butyl ester hydrochloride as a white solid. To obtain the free amine, the hydrochloride salt can be neutralized with a mild base.[4][5][6]

-

-

Typical Yield: >95%

Data Presentation

Table 1: Summary of Reagents for the Synthesis of (3S)-3-amino-4-phenylbutanoic acid tert-butyl ester

| Step | Reagent | Molar Equiv. | Purpose |

| 1.1 | L-Phenylalanine | 1.0 | Starting Material |

| Di-tert-butyl dicarbonate | 1.1 | Boc Protecting Agent | |

| Triethylamine | 1.5 | Base | |

| 1.2 | N-Boc-L-phenylalanine | 1.0 | Starting Material |

| Thionyl chloride | 1.5 | Acid Chloride Formation | |

| Diazomethane | Excess | Homologation | |

| Silver oxide | 0.1 | Wolff Rearrangement Catalyst | |

| 2.1 | (S)-3-(Boc-amino)-4-phenylbutyric acid | 1.0 | Starting Material |

| tert-Butanol | 2.0 | Esterification Agent | |

| DCC | 1.1 | Coupling Agent | |

| DMAP | 0.1 | Catalyst | |

| 2.2 | tert-Butyl (S)-3-(Boc-amino)-4-phenylbutanoate | 1.0 | Starting Material |

| Trifluoroacetic acid | Excess | Deprotecting Agent |

Table 2: Physicochemical Properties of (3S)-3-amino-4-phenylbutanoic acid tert-butyl ester

| Property | Value |

| Molecular Formula | C14H21NO2[7] |

| Molar Mass | 235.32 g/mol [7] |

| Appearance | Low Melting Solid[7] |

| Color | White or slightly yellow[7] |

| Storage Condition | 2-8°C[7] |

Visualization of the Synthetic Workflow

Caption: Synthetic pathway for (3S)-3-amino-4-phenylbutanoic acid tert-butyl ester.

Characterization

The final product and key intermediates should be characterized using standard analytical techniques to confirm their identity and purity.

-

(3S)-3-amino-4-phenylbutanoic acid tert-butyl ester

-

¹H NMR (CDCl₃, 400 MHz): δ 7.35-7.15 (m, 5H, Ar-H), 3.55 (m, 1H, CH-N), 2.85 (dd, 1H, J=13.6, 5.2 Hz, CH₂-Ph), 2.70 (dd, 1H, J=13.6, 8.8 Hz, CH₂-Ph), 2.40 (d, 2H, J=6.8 Hz, CH₂-CO), 1.70 (br s, 2H, NH₂), 1.45 (s, 9H, C(CH₃)₃).

-

¹³C NMR (CDCl₃, 101 MHz): δ 172.5, 139.0, 129.5, 128.6, 126.5, 80.8, 50.2, 43.5, 42.8, 28.2.

-

Mass Spectrometry (ESI+): m/z 236.16 [M+H]⁺.

-

Optical Rotation: Specific rotation values should be measured and compared with literature data to confirm enantiomeric purity.

-

Conclusion

This guide has outlined a reliable and well-documented synthetic route for the preparation of (3S)-3-amino-4-phenylbutanoic acid tert-butyl ester. The described protocol, starting from L-phenylalanine, offers a practical approach for obtaining this valuable chiral building block in good yield and high purity. The provided experimental details, along with the characterization data, should serve as a valuable resource for researchers in academic and industrial settings. Careful execution of the described steps, particularly the handling of hazardous reagents like diazomethane, is essential for a successful synthesis.

References

-

ChemBK. Tert-Butyl (3S)-3-Amino-4-Phenylbutanoate - Physico-chemical Properties. Available from: [Link]

-

PubChem. (S)-3-Amino-4-phenylbutanoic acid. Available from: [Link]

-

ResearchGate. Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. Available from: [Link]

-

BuyersGuideChem. tert-Butyl-(3S)-3-amino-4-phenylbutanoate. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

Chemsrc. 3-Amino-4-phenylbutanoic acid. Available from: [Link]

-

National Institutes of Health. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available from: [Link]

-

Semantic Scholar. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Available from: [Link]

-

Dalhousie University. Nickel-Catalyzed N-Arylation of Optically Pure Amino Acid Esters with Activated (Hetero)aryl Electrophiles. Available from: [Link]

-

PubChem. (S)-3-(Boc-amino)-4-phenylbutyric acid. Available from: [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

-

MDPI. Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. Available from: [Link]

-

PubChem. N-{(3s)-3-[(Tert-Butoxycarbonyl)amino]-4-Phenylbutyl}-L-Phenylalanyl-L-Alpha-Glutamyl-L-Phenylalaninamide. Available from: [Link]

-

Organic Syntheses. L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Available from: [Link]

Sources

- 1. (S)-3-(Boc-amino)-4-phenylbutyric acid synthesis - chemicalbook [chemicalbook.com]

- 2. (S)-3-(Boc-amino)-4-phenylbutyric acid | C15H21NO4 | CID 2761538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (S)-3-(Boc-amino)-4-phenylbutyric acid, 95% | Fisher Scientific [fishersci.ca]

- 4. Amine Protection / Deprotection [fishersci.co.uk]

- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. chembk.com [chembk.com]

An In-depth Technical Guide to tert-butyl (3S)-3-amino-4-phenylbutanoate

A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl (3S)-3-amino-4-phenylbutanoate (CAS No. 120686-17-1), a critical chiral building block in modern pharmaceutical synthesis. We will move beyond basic data to explore the causality behind its synthesis, the logic of its application, and the necessary rigor of its analysis. This document is structured to provide researchers, chemists, and drug development professionals with actionable insights, detailing not just the "how" but the "why" of key methodologies. The discussion encompasses stereoselective synthesis, applications as a key starting material in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, and robust analytical protocols for quality control.

Introduction: The Strategic Importance of a Chiral β-Amino Ester

This compound is a non-proteinogenic β-amino acid ester. Its value in medicinal chemistry is derived from the precise three-dimensional arrangement of its functional groups: a stereodefined amine, a bulky tert-butyl ester, and a phenyl group. This specific (S)-configuration is fundamental to its role as a precursor for creating highly selective and potent active pharmaceutical ingredients (APIs).

Chemical Identity and Physicochemical Properties

The compound's structure combines a chiral backbone with a sterically demanding tert-butyl ester group, which serves a dual purpose: it protects the carboxylic acid during intermediate synthetic steps and can influence the solubility and crystalline nature of the molecule.

| Property | Value | Reference(s) |

| CAS Number | 120686-17-1 | [1][2][3] |

| Molecular Formula | C₁₄H₂₁NO₂ | [1][4] |

| Molecular Weight | 235.32 g/mol | [5] |

| IUPAC Name | This compound | [2] |

| Appearance | White to light yellow low-melting solid | [3] |

| SMILES | CC(C)(C)OC(=O)CCC1=CC=CC=C1 | [4] |

| InChI Key | ZIJHIHDFXCNFAA-GFCCVEGCSA-O | [2] |

Significance in Medicinal Chemistry

The primary application of this molecule is as a key intermediate in the synthesis of Sitagliptin, a potent and selective DPP-4 inhibitor used for the treatment of type 2 diabetes.[6][7] The (S)-amino group is essential for the final drug's ability to bind to the active site of the DPP-4 enzyme with high affinity and selectivity. The choice of this specific building block is a strategic one, designed to streamline the synthesis of a complex chiral drug molecule by introducing the required stereocenter early and efficiently.

Synthesis and Chiral Control: The Gateway to Enantiopurity

The synthesis of this compound is a challenge in stereoselective chemistry. The goal is not merely to form the molecule, but to produce the (S)-enantiomer with exceptionally high enantiomeric excess (e.e.), as the (R)-enantiomer is an undesired impurity in the final API. The most sophisticated and industrially relevant methods rely on asymmetric catalysis.

Core Strategy: Asymmetric Hydrogenation

The most elegant and scalable approach is the asymmetric hydrogenation of a prochiral enamine precursor. This method was famously developed by Merck for the second-generation, "green" synthesis of Sitagliptin.[7][8] The causality behind this choice is compelling: it is a highly atom-economical reaction that generates the desired stereocenter in a single, catalytic step, avoiding the waste associated with classical resolution or stoichiometric chiral auxiliaries.

The general workflow involves the synthesis of a β-keto ester, its conversion to an enamine, and the key asymmetric hydrogenation step.

Caption: Workflow for Asymmetric Synthesis.

Detailed Experimental Protocol: Rh/(t)Bu JOSIPHOS Catalyzed Hydrogenation

This protocol is based on the principles of highly efficient rhodium-catalyzed asymmetric hydrogenations.[7][8] The choice of the chiral ligand, in this case a Josiphos-type ferrocenyl diphosphine, is critical. These ligands form a rigid chiral environment around the rhodium center, forcing the hydrogen to add to one face of the enamine substrate preferentially, thereby inducing high enantioselectivity.

Materials:

-

tert-butyl 3-amino-4-phenyl-2-butenoate (enamine precursor)

-

[Rh(COD)₂]BF₄ (Rhodium precursor)

-

(R,S)-t-Bu-Josiphos (Chiral Ligand)

-

Methanol (degassed)

-

Hydrogen gas (high purity)

-

Pressurized hydrogenation reactor

Step-by-Step Procedure:

-

Catalyst Preparation (in situ): In an inert atmosphere glovebox, charge a pressure reactor with [Rh(COD)₂]BF₄ (0.0015 mol eq) and (R,S)-t-Bu-Josiphos (0.0016 mol eq). Add degassed methanol to dissolve the components and stir for 30 minutes to form the active catalyst complex. The slight excess of ligand ensures full coordination to the metal center.

-

Substrate Addition: Prepare a solution of the enamine precursor (1.0 mol eq) in degassed methanol and add it to the reactor via cannula. The use of degassed solvent is crucial to prevent oxidation and deactivation of the catalyst.

-

Hydrogenation: Seal the reactor. Purge the headspace three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-20 bar).

-

Reaction: Begin vigorous stirring and maintain the reaction at a constant temperature (e.g., 40-50 °C). The reaction progress can be monitored by taking aliquots (after safely depressurizing and purging) and analyzing them by HPLC.

-

Work-up: Once the reaction is complete (typically >99% conversion), cool the reactor to room temperature and carefully vent the hydrogen pressure. Purge the reactor with nitrogen.

-

Isolation: Concentrate the methanol solution under reduced pressure. The resulting crude product can be used directly or purified further by crystallization or chromatography if required. A typical yield for this step is >95% with an enantiomeric excess of >99%.

Application in Drug Development: The Synthesis of Sitagliptin

The primary role of this compound is as a direct precursor to the β-amino acid core of Sitagliptin.[6][7][9]

The Amide Coupling Step

The free amine of the title compound is coupled with the heterocyclic component of Sitagliptin, 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][4][10]triazolo[4,3-a]pyrazine hydrochloride. This is a standard amide bond formation, often facilitated by coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) after the tert-butyl ester is hydrolyzed to the corresponding carboxylic acid.[11] However, in more advanced syntheses, the free amine is directly used.

Caption: Integration into Sitagliptin Synthesis.

Analytical Characterization and Quality Control

Ensuring the purity and stereochemical integrity of this compound is paramount. A multi-pronged analytical approach is required.

Purity and Identity Confirmation

Standard techniques are used to confirm the chemical structure and assess the level of any process-related impurities.

| Technique | Purpose | Typical Observations |

| ¹H and ¹³C NMR | Structural Confirmation | Confirms the presence of all expected protons and carbons (phenyl, alkyl chain, t-butyl group) and their connectivity.[12][13] |

| Mass Spectrometry | Molecular Weight Verification | Provides the molecular ion peak corresponding to the compound's mass.[12] |

| HPLC-UV/DAD | Chemical Purity | A reverse-phase HPLC method is used to separate the main compound from starting materials, by-products, or degradants. Purity is assessed by peak area percentage.[14] |

| Infrared (IR) Spec. | Functional Group ID | Shows characteristic absorptions for N-H (amine), C=O (ester), and aromatic C-H bonds.[3] |

Critical Test: Enantiomeric Purity Analysis

The most critical quality attribute is the enantiomeric purity. This is almost exclusively determined by chiral High-Performance Liquid Chromatography (HPLC).

Protocol: Chiral HPLC for Enantiomeric Excess (e.e.) Determination

-

Principle: The two enantiomers, (S) and (R), are separated on a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., derivatized cellulose or amylose) are highly effective for this class of compounds.[15][16] The enantiomers interact differently with the chiral environment of the column, leading to different retention times.

-

Column: A polysaccharide-based chiral column (e.g., CHIRALCEL® OD-H or CHIRALPAK® series).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio must be optimized to achieve baseline separation (Resolution > 1.5). A small amount of an amine additive (e.g., diethylamine) is often added to the mobile phase to improve peak shape and prevent tailing.

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Detection: UV detector at a wavelength where the phenyl group absorbs (e.g., 210 nm or 254 nm).

-

Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers:

-

e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] x 100

-

-

System Suitability: Before analysis, a sample of the racemic compound should be injected to confirm the separation and identify the peak elution order.

Caption: Quality Control and Release Workflow.

Safety, Handling, and Storage

Proper handling is essential due to the compound's hazardous nature.

-

Hazard Identification: The compound is classified as causing severe skin burns and serious eye damage.[17] Always consult the latest Safety Data Sheet (SDS) before handling.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat. Work in a well-ventilated fume hood.

-

Handling: Avoid inhalation of dust or vapors. Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is more than just a chemical intermediate; it is an enabling molecule for the efficient, green, and stereoselective synthesis of important pharmaceuticals. A deep understanding of its synthesis, particularly through asymmetric catalysis, and the rigorous application of analytical controls are fundamental to its successful application in drug development. The methodologies outlined in this guide represent field-proven best practices that ensure the highest standards of quality and chemical integrity, paving the way for the successful production of life-saving medicines.

References

-

BuyersGuideChem. tert-Butyl-(3S)-3-amino-4-phenylbutanoate | C14H21NO2.

-

PubChem. This compound | C14H21NO2 | CID 1501868.

-

Fisher Scientific. This compound, 97%.

-

Yuasa, Y. (2021). The Asymmetric Synthesis of (2S,3S)-3-N-tert-Butoxycarbonylamino-2-Hydroxy-4-Phenylbutanoic Acid. SSRG International Journal of Applied Chemistry, 8(2), 7-11.

-

Thermo Fisher Scientific. This compound, 97% 100 mg.

-

MySkinRecipes. (R)-tert-Butyl 3-amino-4-phenylbutanoate hydrochloride.

-

PubChem. (S)-3-Amino-4-phenylbutanoic acid | C10H13NO2 | CID 2761537.

-

Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE.

-

Pagar, A. D., et al. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology, 9, 737466.

-

Chiral Technologies. Amino Acid Database - HPLC.

-

Alcover, N., et al. (2020). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Molecules, 25(23), 5558.

-

MDPI. Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate.

-

Yoshida, Y., et al. (2024). Asymmetric synthesis of β-amino cyanoesters with contiguous tetrasubstituted carbon centers by halogen-bonding catalysis with chiral halonium salt. Beilstein Journal of Organic Chemistry, 20, 366-372.

-

Hansen, K. B., et al. (2009). Highly efficient asymmetric synthesis of sitagliptin. Journal of the American Chemical Society, 131(25), 8798-8804.

-

Fluorochem. (R)-tert-Butyl 3-amino-4-phenylbutanoate hydrochloride.

-

ResearchGate. Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System.

-

Google Patents. US5936104A - Process for producing 1,2-epoxy-3-amino-4-phenylbutane derivatives.

-

ResearchGate. (PDF) Synthesis of Sitagliptin.

-

Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(4), 256-267.

-

Xu, H. C., et al. (2013). Asymmetric synthesis of amines using tert-butanesulfinamide. Nature Protocols, 8(11), 2271-2280.

-

CymitQuimica. (R)-tert-Butyl 3-amino-4-phenylbutanoate.

-

Wang, C., et al. (2018). Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate. Molecules, 23(6), 1432.

-

ResearchGate. (PDF) ChemInform Abstract: The Asymmetric Synthesis of Sitagliptin.

-

Organic Syntheses. L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-.

-

Fisher Scientific. This compound, 97% Safety and Handling.

-

Google Patents. CN113004227A - Synthesis method of (2S,3S) -3- (tert-butyloxycarbonylamino) -1, 2-epoxy-4-phenylbutane.

-

Jurczak, J., et al. (2020). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. Molecules, 25(1), 195.

-

ResearchGate. Asymmetric synthesis of 3-amino 1-phenylbutane (3-APB) from 4-phenyl....

-

Agilent Technologies. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids.

Sources

- 1. tert-Butyl-(3S)-3-amino-4-phenylbutanoate | C14H21NO2 - BuyersGuideChem [buyersguidechem.com]

- 2. This compound, 97% | Fisher Scientific [fishersci.ca]

- 3. 344461000 [thermofisher.com]

- 4. This compound | C14H21NO2 | CID 1501868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (R)-tert-Butyl 3-amino-4-phenylbutanoate | CymitQuimica [cymitquimica.com]

- 6. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Highly efficient asymmetric synthesis of sitagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. internationaljournalssrg.org [internationaljournalssrg.org]

- 11. researchgate.net [researchgate.net]

- 12. (S)-3-Amino-4-phenylbutanoic acid | C10H13NO2 | CID 2761537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. hplc.eu [hplc.eu]

- 16. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 17. This compound, 97% | Fisher Scientific [fishersci.ca]

physical and chemical properties of tert-butyl (3S)-3-amino-4-phenylbutanoate

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the physical and chemical properties of tert-butyl (3S)-3-amino-4-phenylbutanoate, a chiral building block of significant interest in pharmaceutical synthesis. As a derivative of β-phenylalanine, this compound serves as a valuable intermediate in the development of various therapeutic agents. This document is intended to be a resource for researchers and professionals in drug discovery and development, offering detailed information on its characteristics, handling, and analysis. The synthesis of technical data with practical insights aims to facilitate its effective utilization in research and manufacturing.

Compound Identification and General Properties

This compound is a chiral β-amino acid ester. The presence of a bulky tert-butyl ester group and a stereocenter at the C3 position are key structural features that influence its reactivity and application in asymmetric synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₂₁NO₂ | [1] |

| Molar Mass | 235.32 g/mol | [1] |

| CAS Number | 120686-17-1 | [2][3] |

| IUPAC Name | This compound | [4] |

| Synonyms | (S)-3-Amino-4-phenylbutanoic acid tert-butyl ester, Benzenebutanoic acid, β-amino-, 1,1-dimethylethyl ester, (βS)- | [4] |

| Appearance | White to light yellow low melting solid | [1][2] |

| Storage Conditions | 2-8°C, in a cool, dark, and dry place.[1] |

Molecular Structure:

Sources

tert-butyl (3S)-3-amino-4-phenylbutanoate structural information

An In-depth Technical Guide to tert-Butyl (3S)-3-amino-4-phenylbutanoate

Executive Summary: This document provides a comprehensive technical overview of this compound, a chiral building block of significant interest to researchers and professionals in drug development. This guide details the molecule's structural and physicochemical properties, the critical role of its stereochemistry, a validated synthesis protocol, and its applications in the synthesis of complex pharmaceutical agents. By integrating established data with expert analysis of its expected spectral characteristics, this whitepaper serves as an essential resource for the effective utilization of this versatile intermediate.

Introduction

This compound is a valuable chiral synthon in modern medicinal chemistry. As a derivative of β-phenylalanine, it incorporates two key structural motifs: a stereodefined amino group at the β-position and a bulky tert-butyl ester. This combination makes it a crucial intermediate in the asymmetric synthesis of a variety of active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system (CNS).[1] The defined (S)-stereochemistry is paramount, as biological targets often exhibit high stereoselectivity, where only one enantiomer provides the desired therapeutic effect while the other may be inactive or contribute to off-target effects. This guide offers a senior scientist's perspective on the core technical information required to handle, synthesize, and apply this compound effectively.

Structural and Physicochemical Properties

The fundamental identity and physical characteristics of a compound are the bedrock of its application in synthesis. All planning for reactions, purification, and storage is predicated on this data.

Chemical Structure and Identifiers

The structure features a phenyl group attached to a butane chain, with a primary amine at the chiral C3 position (S-configuration) and a tert-butyl ester at the C1 position.

Caption: Chemical structure highlighting key functional moieties.

Physicochemical Data

The quantitative properties of the molecule are summarized below. The low melting point indicates it may exist as a waxy solid or oil at room temperature, and its recommended storage at 2-8°C is crucial for maintaining its stability and purity.[2]

| Property | Value | Source(s) |

| CAS Number | 120686-17-1 | [3] |

| Molecular Formula | C₁₄H₂₁NO₂ | [3] |

| Molecular Weight | 235.32 g/mol | [2] |

| IUPAC Name | This compound | [4] |

| Appearance | White to light yellow low melting solid | [2][4] |

| Purity | Typically ≥97% | [5] |

| Storage | 2-8°C | [2] |

| SMILES | CC(C)(C)OC(=O)CCC1=CC=CC=C1 | [4] |

| InChI Key | ZIJHIHDFXCNFAA-LBPRGKRZSA-N | [4] |

The Significance of (3S)-Stereochemistry

In drug development, stereochemistry is not a trivial detail; it is a critical determinant of biological activity. The interaction of a drug molecule with its protein target (e.g., an enzyme or receptor) is a three-dimensional event. The (3S) configuration of this compound ensures that the amine and phenyl groups are oriented in a specific spatial arrangement. This pre-defined geometry is essential when it is incorporated into a larger molecule, as it dictates the final conformation of the API and its ability to bind with high affinity and specificity to its target. Using a single, pure enantiomer like the (3S) version minimizes the risk of introducing diastereomeric impurities into the final drug substance, which are often difficult to separate and can have different pharmacological or toxicological profiles.

Synthesis and Purification Protocol

The synthesis of this chiral ester is most efficiently achieved by starting with the corresponding chiral amino acid, protecting the amine, performing the esterification, and then selectively deprotecting. This strategy preserves the critical stereocenter.

Synthetic Workflow Diagram

Caption: A validated three-step synthetic pathway from the parent amino acid.

Step-by-Step Experimental Protocol

Step 1: N-Boc Protection

-

Suspend (S)-3-amino-4-phenylbutanoic acid (1.0 eq) in a 1:1 mixture of tert-butanol and water.[6]

-

Add sodium hydroxide (1.1 eq) to achieve a clear solution.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) dropwise while maintaining the temperature below 35°C.

-

Stir the mixture overnight at room temperature.

-

Perform an aqueous workup: extract with pentane to remove unreacted Boc₂O, then acidify the aqueous layer with a cold solution of potassium hydrogen sulfate to a pH of 2-3.[6]

-

Extract the N-Boc protected acid with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the intermediate.

Step 2: tert-Butyl Esterification Rationale: Direct esterification with tert-butanol is challenging. A robust method involves using a catalyst like boron trifluoride etherate, which facilitates the reaction with isobutylene (generated in situ or added).[7][8]

-

Dissolve the N-Boc protected acid (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., argon).

-

Cool the solution to -15°C in an appropriate bath.

-

Slowly add boron trifluoride etherate (BF₃·OEt₂, catalytic) followed by an excess of liquid isobutylene.[8]

-

Allow the reaction to stir at 0°C for 2-4 hours, monitoring by TLC for the consumption of the starting material.

-

Quench the reaction carefully by adding cold 2N ammonium hydroxide.

-

Extract the product into an organic solvent, wash with brine, dry over magnesium sulfate, and concentrate to yield the crude protected ester.

Step 3: N-Boc Deprotection

-

Dissolve the crude N-Boc protected ester in a minimal amount of dichloromethane or dioxane.

-

Add an excess of a strong acid, typically 4M HCl in dioxane or neat trifluoroacetic acid (TFA), at 0°C.

-

Stir the reaction at room temperature for 1-2 hours until TLC or LC-MS analysis confirms the complete removal of the Boc group.

-

Concentrate the reaction mixture under reduced pressure to remove the excess acid.

-

Neutralize the residue with a saturated sodium bicarbonate solution and extract the final product into ethyl acetate.

-

Dry the organic layer, concentrate, and purify by flash column chromatography on silica gel to obtain the final product with high purity (≥97%).

Analytical Characterization (Expected Profile)

| Technique | Expected Observations |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.1-7.3 (m, 5H, Ar-H), δ ~3.5-3.7 (m, 1H, CH-N), δ ~2.7-2.9 (m, 2H, CH₂-Ph), δ ~2.4-2.6 (m, 2H, CH₂-CO), δ ~1.5-2.0 (br s, 2H, NH₂), δ ~1.4 (s, 9H, C(CH₃)₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~172 (C=O), δ ~138 (Ar-C), δ ~129 (Ar-CH), δ ~128 (Ar-CH), δ ~126 (Ar-CH), δ ~81 (O-C(CH₃)₃), δ ~50 (CH-N), δ ~44 (CH₂-Ph), δ ~42 (CH₂-CO), δ ~28 (C(CH₃)₃) |

| FT-IR (thin film, cm⁻¹) | 3300-3400 (N-H stretch, primary amine), 3020-3080 (Ar C-H stretch), 2850-2980 (Aliphatic C-H stretch), ~1730 (C=O stretch, ester), ~1150 (C-O stretch, ester) |

| Mass Spec. (ESI+) | Expected [M+H]⁺ at m/z = 236.16. Key fragment at m/z = 180.13 from loss of tert-butene (-56 Da). |

Applications in Chiral Drug Synthesis

This compound serves as a key "synthon," or synthetic building block. Its primary amine provides a nucleophilic handle for amide bond formation or reductive amination, while the tert-butyl ester acts as a protecting group for the carboxylic acid, which can be deprotected in a later step under acidic conditions without affecting other sensitive functional groups.

This structural motif is found in various therapeutic classes. For instance, β-amino acids are core components of numerous protease inhibitors and dipeptidyl peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes.[9][10] The synthesis of the DPP-4 inhibitor Sitagliptin, for example, relies on a chiral β-amino acid intermediate with a similar substitution pattern.[11][12]

Caption: Role as a versatile intermediate in API synthesis pathways.

Safety and Handling

As a primary amine and a chemical intermediate, proper handling is essential. Safety data sheets (SDS) indicate that the compound can cause severe skin burns and serious eye damage.[13]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety glasses or goggles.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors.

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes and seek immediate medical attention. If swallowed, rinse the mouth but do not induce vomiting.[13]

Conclusion

This compound is a high-value chiral intermediate whose utility is firmly established in the field of pharmaceutical development. Its well-defined stereochemistry and versatile functional groups provide a reliable starting point for the construction of complex, enantiomerically pure drug candidates. Understanding its physicochemical properties, synthetic routes, and analytical profile is key to leveraging this molecule to its full potential in the research and development pipeline. This guide provides the foundational knowledge and expert insights necessary for its successful application.

References

-

Autech Industry Co.,Limited. (n.d.). This compound, 97% Purity, Pharmaceutical Intermediate. Retrieved from [Link]

-

Chen, C. H., et al. (2024). Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. Molecules, 29(1), 235. Available at: [Link]

-

BuyersGuideChem. (n.d.). tert-Butyl-(3S)-3-amino-4-phenylbutanoate | C14H21NO2. Retrieved from [Link]

-

Chaloin, O., et al. (2005). Synthesis of Enantiopure Di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate. Organic Syntheses, 82, 199. Available at: [Link]

- Lundrigan, T., Tassone, J. P., & Stradiotto, M. (n.d.). Nickel-Catalyzed N-Arylation of Optically Pure Amino Acid Esters with Activated (Hetero)aryl Electrophiles. Dalhousie University.

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

MySkinRecipes. (n.d.). (R)-tert-Butyl 3-amino-4-phenylbutanoate hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). (S)-3-Amino-4-phenylbutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Fisher Scientific. (n.d.). This compound, 97%. Retrieved from [Link]

-

Hansen, K. B., et al. (2009). Highly Efficient Synthesis of Sitagliptin. Journal of the American Chemical Society, 131(25), 8798-8804. (Referenced via ResearchGate). Available at: [Link]

- Dolitzky, B. Z., et al. (2009). Preparation of sitagliptin intermediate. Google Patents. (WO2009064476A1).

- Xuancheng Menovo Pharmaceutical Co ltd. (2021). Synthesis method of sitagliptin free base and sitagliptin phosphate monohydrate. Google Patents. (CN113149991A).

-

Vohra, R. (2012). Convenient Preparation of tert-Butyl Amino Acid Esters from tert-Butanol. Synthetic Communications, 42(18), 2684-2689. (Referenced via ResearchGate). Available at: [Link]

- Sakakibara, S., & Fujino, M. (1976). Process for t-butylating hydroxy- or thiol-substituted amino acids. Google Patents. (US3932489A).

-

Keller, O., et al. (1988). N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanine. Organic Syntheses, 63, 160. Available at: [Link]

Sources

- 1. (R)-tert-Butyl 3-amino-4-phenylbutanoate hydrochloride [myskinrecipes.com]

- 2. chembk.com [chembk.com]

- 3. tert-Butyl-(3S)-3-amino-4-phenylbutanoate | C14H21NO2 - BuyersGuideChem [buyersguidechem.com]

- 4. This compound, 97% 100 mg | Contact Us | Thermo Scientific Chemicals [thermofisher.com]

- 5. ministryofmaterial.com [ministryofmaterial.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. US3932489A - Process for t-butylating hydroxy- or thiol-substituted amino acids - Google Patents [patents.google.com]

- 9. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. WO2009064476A1 - Preparation of sitagliptin intermediate - Google Patents [patents.google.com]

- 12. CN113149991A - Synthesis method of sitagliptin free base and sitagliptin phosphate monohydrate - Google Patents [patents.google.com]

- 13. This compound, 97% | Fisher Scientific [fishersci.ca]

The Pivotal Role of the (3S)-3-Amino-4-Phenylbutanoate Scaffold in Modern Drug Discovery: A Technical Guide

Introduction: The Emergence of β-Amino Acid Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of molecular scaffolds that offer both stereochemical precision and potent biological activity is paramount. Among these, β-amino acid derivatives have garnered significant attention for their ability to mimic peptide backbones and interact with biological targets with high specificity. This technical guide delves into the synthesis, biological activities, and therapeutic applications of a particularly influential chiral building block: tert-butyl (3S)-3-amino-4-phenylbutanoate and its derivatives. This scaffold has proven to be a cornerstone in the development of novel therapeutics, most notably in the realm of cardiovascular disease. We will explore the causality behind its selection in drug design, detail the experimental validation of its biological activity, and provide insights into its application in the synthesis of next-generation pharmaceuticals.

Core Scaffold: Synthesis and Stereochemical Considerations

The synthetic accessibility and chiral purity of the this compound scaffold are fundamental to its utility. The presence of the tert-butyl ester serves as a protecting group for the carboxylic acid, preventing its participation in unwanted side reactions during subsequent synthetic modifications of the amino group. The (3S) stereochemistry is crucial for the specific interactions with the active sites of its biological targets.

A common synthetic approach to this scaffold and its derivatives involves the asymmetric reduction of a corresponding β-keto ester or the conjugate addition of a nitrogen nucleophile to a cinnamate derivative. The choice of synthetic route is often dictated by the desired scale and the specific substitutions on the phenyl ring or the amino group.

Biological Activity I: Neprilysin Inhibition and the Advent of Sacubitril

A landmark application of the this compound scaffold is in the synthesis of Sacubitril, a potent neprilysin inhibitor.[1][2][3] Neprilysin is a neutral endopeptidase that degrades a number of vasoactive peptides, including natriuretic peptides, which are crucial for regulating blood pressure and cardiovascular homeostasis. Inhibition of neprilysin leads to an increase in the levels of these beneficial peptides, offering a therapeutic strategy for conditions like heart failure.

The synthesis of Sacubitril utilizes the (2R,4S)-4-amino-5-([1,1′-biphenyl]-4-yl)-2-methylpentanoic acid ethyl ester hydrochloride, a derivative of the core scaffold.[2] The (3S)-amino-4-phenylbutanoate portion of the molecule is critical for orienting the biphenyl moiety into a key binding pocket of the neprilysin active site, while the carboxylic acid (revealed after hydrolysis of the ester) interacts with the zinc ion essential for the enzyme's catalytic activity.

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies on Sacubitril and its analogs have underscored the importance of the stereochemistry at the 3-position of the butanoate backbone. The (S) configuration is essential for optimal fitting into the S1' subsite of the neprilysin active site. The phenyl group, often extended to a biphenyl system, occupies a large hydrophobic pocket, significantly contributing to the binding affinity. Modifications to the amino group, typically acylation, allow for the introduction of further interactions with the enzyme, enhancing potency and selectivity.

Experimental Workflow: Neprilysin Inhibition Assay

A standard protocol to determine the inhibitory activity of this compound derivatives against neprilysin is as follows:

-

Reagents and Materials:

-

Recombinant human neprilysin

-

Fluorogenic neprilysin substrate (e.g., N-succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin)

-

Test compounds (derivatives of this compound)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well microplate

-

Fluorescence microplate reader

-

-

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the test compound in the assay buffer to create a range of concentrations.

-

Add a fixed amount of recombinant human neprilysin to each well of the microplate.

-

Add the diluted test compounds to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Monitor the increase in fluorescence over time using a microplate reader (e.g., excitation at 380 nm and emission at 460 nm). The rate of fluorescence increase is proportional to the neprilysin activity.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.

-

Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Diagram: Neprilysin Inhibition Assay Workflow

Caption: Workflow for determining the IC50 of test compounds against neprilysin.

Biological Activity II: Renin Inhibition and the Pursuit of Antihypertensives

The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure, and its overactivation can lead to hypertension. Renin, an aspartyl protease, catalyzes the first and rate-limiting step of this cascade. Consequently, renin inhibitors have been a major focus of antihypertensive drug development.[4][5]

The 3-amino-4-phenylbutanoate scaffold has also been explored in the design of renin inhibitors.[6] For instance, the structure of Aliskiren, the first orally active direct renin inhibitor, features a related γ-amino acid backbone.[7][8][9][10] While not a direct derivative, the principles of its design inform the potential of this compound derivatives in this area. The core structure can serve as a P2-P3 isostere, mimicking the peptide backbone of angiotensinogen, the natural substrate of renin.[6] The phenyl group can be positioned to interact with the S3 hydrophobic pocket of the renin active site.

Design Principles for Renin Inhibitors based on the 3-Amino-4-Phenylbutanoate Scaffold

To adapt the this compound scaffold for renin inhibition, the following design considerations are crucial:

-

P1' Moiety: The tert-butyl ester can be hydrolyzed and the resulting carboxylic acid can be coupled with a moiety that occupies the S1' pocket of the renin active site.

-

P2-P3 Mimicry: The 3-amino-4-phenylbutanoate core provides the P2-P3 backbone. The amino group can be acylated with groups that extend into the S2 and S4 pockets.

-

Transition-State Mimicry: A key feature of potent renin inhibitors is a non-cleavable transition-state analog of the scissile peptide bond. This is often achieved by incorporating a hydroxyl group at the position corresponding to the carbonyl of the peptide bond.

Diagram: Hypothetical Binding of a 3-Amino-4-Phenylbutanoate Derivative in the Renin Active Site

Caption: Conceptual model of a derivative binding to renin's active site pockets.

Future Directions and Broader Implications

The success of the this compound scaffold in cardiovascular drug discovery highlights the broader potential of β-amino acid derivatives in medicinal chemistry. Their ability to form stable secondary structures and present side chains in well-defined spatial orientations makes them attractive for targeting a wide range of biological molecules, including proteases, integrins, and other enzymes.[11][12] Future research will likely focus on:

-

Exploring Novel Phenyl Ring Substitutions: Introducing various substituents on the phenyl ring to probe interactions with different sub-pockets of target enzymes.

-

Diversifying Amino Group Modifications: Synthesizing a wider range of amides and other N-derivatives to optimize binding affinity and pharmacokinetic properties.

-

Application to Other Therapeutic Areas: Investigating the utility of this scaffold in developing inhibitors for other proteases implicated in diseases such as cancer, neurodegenerative disorders, and infectious diseases.

Conclusion

The this compound scaffold represents a powerful tool in the arsenal of the medicinal chemist. Its stereochemical integrity and synthetic versatility have enabled the development of groundbreaking therapeutics like Sacubitril. By understanding the principles of its interaction with biological targets such as neprilysin and renin, researchers can continue to leverage this privileged structure to design and synthesize the next generation of innovative medicines. This guide has provided a comprehensive overview of the biological activities of these derivatives, underpinned by experimental methodologies and structure-activity insights, to aid researchers and drug development professionals in their ongoing quest for novel and effective therapies.

References

- Structure-activity relationship study of beta-carboline derivatives as haspin kinase inhibitors. (URL not available)

-

Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. [Link]

-

Structure-activity relationships of beta-amino acid-containing integrin antagonists. [Link]

- WO2012052829A1 - Synthesis of aliskiren.

-

Structure-activity relationship study of beta-carboline derivatives as haspin kinase inhibitors. [Link]

-

A New Synthetic Route Towards Aliskiren Intermediates. [Link]

- WO2012021446A2 - Process for preparing aliskiren and its intermedi

-

Synthesis and identification of new sacubitril derivatives as lead compounds for antibacterial, antifungal and antitubercular (TB) activities against dormant tuberculosis. [Link]

-

Synthesis, Isolation, and Analysis of Stereoisomers of Sacubitril. [Link]

- CN112661671B - A kind of preparation method of sacubitril intermedi

-

Synthesis and use of 3-amino-4-phenyl-2-piperidones and 4-amino-2-benzazepin-3-ones as conformationally restricted phenylalanine isosteres in renin inhibitors. [Link]

-

NEW RENIN INHIBITORS CONTAINING PHENYLALANYLHISTIDYL-γ- AMINO ACID DERIVATIVES IN P3 - P1íPOSITION. [Link]

-

Renin inhibitors. [Link]

-

Renin Inhibitors. [Link]

-

Structure-activity relationship study of beta-carboline derivatives as haspin kinase inhibitors. [Link]

-

Renin Inhibitors. [Link]

Sources

- 1. Synthesis of a Precursor to Sacubitril Using Enabling Technologies. [repository.cam.ac.uk]

- 2. Synthesis and identification of new sacubitril derivatives as lead compounds for antibacterial, antifungal and antitubercular (TB) activities against dormant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and use of 3-amino-4-phenyl-2-piperidones and 4-amino-2-benzazepin-3-ones as conformationally restricted phenylalanine isosteres in renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. WO2012052829A1 - Synthesis of aliskiren - Google Patents [patents.google.com]

- 8. newdrugapprovals.org [newdrugapprovals.org]

- 9. researchgate.net [researchgate.net]

- 10. medkoo.com [medkoo.com]

- 11. mdpi.com [mdpi.com]

- 12. Structure-activity relationships of beta-amino acid-containing integrin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to tert-butyl (3S)-3-amino-4-phenylbutanoate: A Cornerstone Chiral Building Block

Introduction: The Significance of Chirality in Modern Drug Discovery

In the landscape of pharmaceutical development, the three-dimensional arrangement of atoms within a molecule, or stereochemistry, is of paramount importance. Chiral molecules, which are non-superimposable on their mirror images, often exhibit profoundly different pharmacological and toxicological profiles for each enantiomer.[1][2] This necessitates the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).[2] Chiral building blocks, foundational molecular fragments with inherent chirality, are indispensable tools in achieving this stereochemical precision.[3][] They serve as starting points for the efficient and stereoselective synthesis of complex drug molecules, minimizing the potential for off-target effects and enhancing therapeutic efficacy.[1][2]

Among the vast arsenal of chiral building blocks, β-amino acids and their derivatives have garnered significant attention due to their presence in numerous biologically active compounds. This guide focuses on a particularly valuable synthon: tert-butyl (3S)-3-amino-4-phenylbutanoate . Its unique structural features, including a stereodefined amine group at the β-position and a bulky tert-butyl ester, make it a highly sought-after intermediate in the synthesis of a variety of pharmaceuticals.

This document will provide a comprehensive technical overview of this compound, encompassing its synthesis, characterization, and critical applications, with a particular focus on its role in the production of the dipeptidyl peptidase-4 (DPP-4) inhibitor, sitagliptin.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of a chiral building block is fundamental to its effective utilization in synthesis.

| Property | Value |

| Molecular Formula | C14H21NO2[5][6] |

| Molecular Weight | 235.32 g/mol [7] |

| Appearance | White to light yellow low melting solid[8] |

| Melting Point | 30-31 °C[9] |

| CAS Number | 120686-17-1[5][8] |

Spectroscopic Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure and purity of the compound. The ¹H NMR spectrum will show characteristic signals for the aromatic protons of the phenyl group, the methine proton at the chiral center, the adjacent methylene protons, and the nine equivalent protons of the tert-butyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine, C=O stretching of the ester, and C-H stretching of the aromatic and aliphatic groups.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.

Stereoselective Synthesis Strategies

The cornerstone of utilizing this compound lies in its enantiomerically pure synthesis. Several strategies have been developed to achieve the desired (S)-configuration with high stereoselectivity.

Asymmetric Hydrogenation of Prochiral Enamines

One of the most efficient and widely adopted methods for the synthesis of this chiral building block is the asymmetric hydrogenation of a prochiral enamine precursor. This approach is a key step in the industrial synthesis of sitagliptin.[10][11]

Workflow for Asymmetric Hydrogenation:

Caption: Workflow for the synthesis of this compound via asymmetric hydrogenation.

Causality in Experimental Choices:

-

Choice of Catalyst: The selection of the chiral catalyst is paramount for achieving high enantioselectivity. Rhodium and Ruthenium complexes with chiral phosphine ligands, such as Josiphos derivatives, have proven to be highly effective.[10][11] The ligand's structure creates a chiral environment that directs the hydrogenation to one face of the enamine, leading to the preferential formation of the (S)-enantiomer.

-

Reaction Conditions: Hydrogen pressure and temperature are critical parameters that influence the reaction rate and selectivity. Optimization of these conditions is essential for maximizing both yield and enantiomeric excess.

Experimental Protocol: Asymmetric Hydrogenation of a Prochiral Enamine

-

Enamine Formation: In a suitable reactor, tert-butyl 3-oxo-4-phenylbutanoate is reacted with an appropriate amine source in the presence of an acid catalyst to form the corresponding prochiral enamine. The reaction is typically driven to completion by the removal of water.

-

Hydrogenation: The enamine is dissolved in a suitable solvent (e.g., methanol) and charged into a high-pressure autoclave. The chiral rhodium catalyst is added under an inert atmosphere. The autoclave is then pressurized with hydrogen gas to the optimized pressure and heated to the desired temperature.

-

Monitoring and Work-up: The reaction is monitored for the consumption of the enamine. Upon completion, the catalyst is removed by filtration, and the solvent is evaporated.

-

Purification: The crude product is then purified, typically by crystallization or chromatography, to yield enantiomerically pure this compound.

Other Synthetic Approaches

While asymmetric hydrogenation is a dominant method, other strategies for synthesizing β-amino acids can be adapted, including:

-

Resolution of Racemates: This classical approach involves the separation of a racemic mixture of tert-butyl 3-amino-4-phenylbutanoate using a chiral resolving agent, such as tartaric acid or mandelic acid derivatives.[12][13]

-

Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules, such as amino acids, as starting materials.[1][14] For instance, derivatives of aspartic acid can be manipulated to form the desired β-amino acid structure.[15]

-

Catalytic Asymmetric Mannich Reaction: The reaction of an enolate with a chiral imine can provide a stereoselective route to β-amino esters.[16][17]

Applications in Drug Development: The Case of Sitagliptin